N'-Benzo[1,3]dioxol-5-ylmethyl-N,N-dimethyl-propane-1,3-diamine dihydrochloride N'-Benzo[1,3]dioxol-5-ylmethyl-N,N-dimethyl-propane-1,3-diamine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1185297-68-0
VCID: VC2910056
InChI: InChI=1S/C13H20N2O2.2ClH/c1-15(2)7-3-6-14-9-11-4-5-12-13(8-11)17-10-16-12;;/h4-5,8,14H,3,6-7,9-10H2,1-2H3;2*1H
SMILES: CN(C)CCCNCC1=CC2=C(C=C1)OCO2.Cl.Cl
Molecular Formula: C13H22Cl2N2O2
Molecular Weight: 309.2 g/mol

N'-Benzo[1,3]dioxol-5-ylmethyl-N,N-dimethyl-propane-1,3-diamine dihydrochloride

CAS No.: 1185297-68-0

Cat. No.: VC2910056

Molecular Formula: C13H22Cl2N2O2

Molecular Weight: 309.2 g/mol

* For research use only. Not for human or veterinary use.

N'-Benzo[1,3]dioxol-5-ylmethyl-N,N-dimethyl-propane-1,3-diamine dihydrochloride - 1185297-68-0

Specification

CAS No. 1185297-68-0
Molecular Formula C13H22Cl2N2O2
Molecular Weight 309.2 g/mol
IUPAC Name N-(1,3-benzodioxol-5-ylmethyl)-N',N'-dimethylpropane-1,3-diamine;dihydrochloride
Standard InChI InChI=1S/C13H20N2O2.2ClH/c1-15(2)7-3-6-14-9-11-4-5-12-13(8-11)17-10-16-12;;/h4-5,8,14H,3,6-7,9-10H2,1-2H3;2*1H
Standard InChI Key ODQBGUYMRNLFPP-UHFFFAOYSA-N
SMILES CN(C)CCCNCC1=CC2=C(C=C1)OCO2.Cl.Cl
Canonical SMILES CN(C)CCCNCC1=CC2=C(C=C1)OCO2.Cl.Cl

Introduction

Chemical Structure and Identity

Structural Composition

N'-Benzo dioxol-5-ylmethyl-N,N-dimethyl-propane-1,3-diamine dihydrochloride features a benzodioxole moiety connected to a propylamine chain with tertiary amine functionality. The compound consists of multiple structural components:

  • A 1,3-benzodioxole (methylenedioxybenzene) ring system

  • A methylene bridge connecting the aromatic system to the amine nitrogen

  • A propyl (three-carbon) chain linking two nitrogen atoms

  • A terminal tertiary amine with two methyl substituents

  • Two hydrochloride counterions forming the dihydrochloride salt

Chemical Classification

This compound belongs to several important chemical classes:

  • Benzodioxole derivatives (containing the methylenedioxy structural unit)

  • Diamine compounds (featuring two nitrogen atoms)

  • Tertiary amines (with N,N-dimethyl substitution)

  • Hydrochloride salts (with two HCl counterions)

Physicochemical Properties

Physical Characteristics

Based on its chemical structure and salt form, N'-Benzo dioxol-5-ylmethyl-N,N-dimethyl-propane-1,3-diamine dihydrochloride likely possesses the following physical properties:

PropertyPredicted CharacteristicBasis for Prediction
Physical StateCrystalline solidTypical for amine hydrochloride salts
ColorWhite to off-whiteCommon for pure organic amine salts
Melting Point>200°C (decomposition)Characteristic of dihydrochloride salts
Molecular Weight321.24 g/molCalculated from molecular formula
SolubilityHighly soluble in water; soluble in polar organic solventsBased on salt form and functional groups
pH in SolutionAcidicCharacteristic of hydrochloride salts

Structural Features Affecting Properties

The compound's properties are significantly influenced by its functional groups:

  • The benzodioxole ring contributes hydrophobicity and potential for π-π interactions

  • The diamine chain provides flexibility to the molecular structure

  • The tertiary amine group contributes basicity and potential for hydrogen bonding

  • The dihydrochloride salt formation enhances water solubility compared to the free base form

Synthesis and Preparation Methods

Reductive Amination Pathway

The primary synthetic route likely involves reductive amination between piperonal (3,4-methylenedioxybenzaldehyde) and N,N-dimethylpropane-1,3-diamine:

  • Condensation of piperonal with the primary amine group of N,N-dimethylpropane-1,3-diamine to form an imine intermediate

  • Reduction of the imine using sodium cyanoborohydride (NaCNBH₃) or sodium triacetoxyborohydride

  • Treatment with hydrogen chloride to form the dihydrochloride salt

Alternative Pathways

Alternative synthetic approaches might include:

  • Alkylation of N,N-dimethylpropane-1,3-diamine with an appropriate benzodioxole-containing alkyl halide

  • Nucleophilic substitution reactions using benzo dioxol-5-ylmethyl halides

Analytical Characterization

Spectroscopic Identification

Standard analytical techniques for characterizing N'-Benzo dioxol-5-ylmethyl-N,N-dimethyl-propane-1,3-diamine dihydrochloride would include:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected key signals:

  • ¹H NMR: Characteristic singlet at approximately 5.9-6.0 ppm for the methylenedioxy (-OCH₂O-) protons

  • Aromatic protons of the benzodioxole ring between 6.7-7.0 ppm

  • Methylene protons of the propyl chain between 1.7-3.3 ppm

  • N-methyl protons as a distinctive singlet around 2.2-2.4 ppm

Infrared (IR) Spectroscopy

Key absorption bands:

  • C-O-C stretching vibrations at 1250-1050 cm⁻¹ from the methylenedioxy group

  • Aromatic C=C stretching at 1600-1400 cm⁻¹

  • N-H stretching vibrations around 3300-2800 cm⁻¹

  • C-N stretching vibrations at 1350-1200 cm⁻¹

Chromatographic Methods

For purity analysis and quantification, the following methods would be applicable:

  • High-Performance Liquid Chromatography (HPLC) with UV detection

  • Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization

  • Liquid Chromatography-Mass Spectrometry (LC-MS) for identification and structural confirmation

Structure-Activity Relationships

Key Structural Elements

Understanding the relationship between structural features and potential activity provides insight into the compound's possible functions:

Benzodioxole Ring

The methylenedioxy group in benzodioxole derivatives has been associated with:

  • Enhanced lipophilicity improving membrane permeability

  • Potential interaction with cytochrome P450 enzymes

  • Improved binding to certain receptor types through hydrogen bonding

Amine Functionality

The diamine chain with tertiary amine functionality suggests:

  • Basic centers capable of protonation under physiological conditions

  • Potential interaction with acidic biological targets

  • Possible binding to amine receptors and transporters

Comparison with Similar Compounds

Several structurally related compounds have documented biological activities:

  • Piperine derivatives, which share the methylenedioxy motif, demonstrate diverse pharmacological properties

  • Propylamine-containing compounds often exhibit affinity for monoamine transporters

  • Tertiary amine compounds frequently show antimicrobial and central nervous system activities

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